N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-[(4-methylphenyl)sulfonyl]acetamide
Description
N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-2-(4-METHYLBENZENESULFONYL)ACETAMIDE is a complex organic compound that features a thiadiazole ring, a methoxyphenyl group, and a methylbenzenesulfonyl group
Properties
Molecular Formula |
C20H21N3O4S2 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide |
InChI |
InChI=1S/C20H21N3O4S2/c1-14-3-10-17(11-4-14)29(25,26)13-18(24)21-20-23-22-19(28-20)12-7-15-5-8-16(27-2)9-6-15/h3-6,8-11H,7,12-13H2,1-2H3,(H,21,23,24) |
InChI Key |
LVHLGGSNNQVFKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(S2)CCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-2-(4-METHYLBENZENESULFONYL)ACETAMIDE typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Methoxyphenyl Group: The thiadiazole intermediate is then reacted with a methoxyphenyl ethyl halide in the presence of a base to form the desired substitution product.
Introduction of the Methylbenzenesulfonyl Group: The final step involves the reaction of the intermediate with a methylbenzenesulfonyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine
Antimicrobial Agents: Due to its structural features, the compound may exhibit antimicrobial activity against a range of pathogens.
Drug Development: It can serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its chromophoric groups.
Agriculture: It may be used in the development of agrochemicals, such as herbicides or insecticides.
Mechanism of Action
The mechanism of action of N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-2-(4-METHYLBENZENESULFONYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-2-(4-METHYLBENZENESULFONYL)ACETAMIDE shares structural similarities with other thiadiazole derivatives, such as:
- **N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-2-(4-METHYLBENZENESULFONYL)ACETAMIDE
- **N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-2-(4-METHYLBENZENESULFONYL)ACETAMIDE
Uniqueness
Structural Features: The presence of both a methoxyphenyl group and a methylbenzenesulfonyl group in the same molecule is relatively unique and can impart distinct chemical and biological properties.
Reactivity: The combination of these functional groups can lead to unique reactivity patterns, making the compound valuable for specific applications in research and industry.
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